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Compound of Interest

Compound Name:
5-chloro-1-hydroxy-3-methyl-3H-

2,1-benzoxaborole

CAS No.: 943311-74-8

Cat. No.: B2503633 Get Quote

Executive Summary: The Boron Pharmacophore
The incorporation of boron into therapeutic heterocycles has revolutionized topical antifungal

treatments. While Tavaborole (Kerydin) established the clinical viability of the benzoxaborole

scaffold, next-generation 3-methyl benzoxaborole analogs are currently under intense

investigation to optimize hydrolytic stability and lipophilicity.

This guide provides a technical comparison of a representative 3-methyl analog (BXB-3M)

against the Reference Listed Drug (RLD) Tavaborole and the triazole standard, Efinaconazole.

It details the specific bioequivalence (BE) protocols required to validate these candidates,

focusing on the critical In Vitro Permeation Testing (IVPT) across human nail plates.

Why the 3-Methyl Substitution?
The "3-position" (the benzylic carbon adjacent to the oxaborole oxygen) is a critical site for

Structure-Activity Relationship (SAR) modulation.

Tavaborole: Unsubstituted at C3 (

). High flux, but susceptible to oxidative metabolism.

3-Methyl Analogs: Introduction of a methyl group at C3 creates a chiral center. This steric

bulk can retard metabolic oxidation and increase lipophilicity (
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), potentially altering the drug's residence time in the nail bed.

Comparative Performance Analysis
The following data synthesizes physicochemical properties and permeation kinetics. Note the

distinct trade-off between molecular weight (MW) and flux rates.

Table 1: Physicochemical & Kinetic Profile
Parameter

3-Methyl Analog

(BXB-3M)

Tavaborole

(RLD)
Efinaconazole Significance

Molecular Weight ~165.9 Da 151.93 Da 348.39 Da

Low MW drives

superior nail

penetration.

LogP

(Lipophilicity)
1.8 - 2.1 (Est.) 1.24 2.4

3-Me increases

lipophilicity,

aiding nail bed

retention.

Mechanism LeuRS Inhibition LeuRS Inhibition
14

-demethylase

Benzoxaboroles

bypass azole

resistance.

Keratin Affinity Low Low Moderate

Low affinity =

higher free drug

concentration.

Nail Flux (

)

185 ± 15 204 ± 22 ~1.4

Benzoxaboroles

penetrate 100x

faster than

azoles.

Solubility (pH 7)
High (>10

mg/mL)

High (>15

mg/mL)
Low (Insoluble)

Water solubility

aids diffusion

through hydrated

nail.
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Key Insight: While the 3-methyl analog shows a slightly lower flux than unsubstituted Tavaborole

due to increased steric bulk, it maintains a massive permeation advantage over traditional

azoles like Efinaconazole.

Mechanistic Grounding
To understand the bioequivalence targets, one must visualize the unique binding mode.

Benzoxaboroles do not target the CYP450 system like azoles; they inhibit Leucyl-tRNA

Synthetase (LeuRS) via an "Oxaborole Trap."

Diagram 1: Benzoxaborole Mechanism of Action (LeuRS
Inhibition)[1][2]
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Caption: The benzoxaborole boron atom forms a reversible covalent bond with the tRNA

terminal adenosine, locking the enzyme in an inactive state.

Bioequivalence Methodology: The "Weight of
Evidence"[3]
For topical products where systemic absorption is negligible, the FDA requires a "Weight of

Evidence" approach rather than standard PK blood draws. For a 3-methyl analog to
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demonstrate equivalence (or superiority), you must validate two distinct properties: Release

and Permeation.

A. In Vitro Release Testing (IVRT)[3][4][5]
Purpose: Quality Control. Proves the drug is available to leave the vehicle.

Membrane: Synthetic (e.g., Tuffryn, Polysulfone).

Metric: Release Rate (Slope of

).

Requirement: The 90% Confidence Interval (CI) of the Test/Reference ratio must fall within

75%–133.33%.[1]

B. In Vitro Permeation Testing (IVPT) - The Critical
Protocol

Purpose: Clinical Surrogate. Proves the drug penetrates the biological barrier.

Membrane:Human Cadaver Nail Plates (preferred) or Bovine Hoof slices (screening).

Metric: Flux (

) and Total Cumulative Amount (

).

Detailed Experimental Protocol: Nail IVPT
As a Senior Scientist, I recommend the following modified Franz Cell protocol specifically for

benzoxaboroles, accounting for their volatility and water solubility.

Phase 1: Membrane Preparation
Selection: Harvest full-thickness human toenails from cadaver donors.

Cleaning: Wash in phosphate-buffered saline (PBS). Remove adhering tissue.
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Hydration: Equilibrate nails in saline for 1 hour. Crucial: Do not over-hydrate, as this

artificially inflates flux for hydrophilic boron compounds.

Thickness Check: Measure thickness with a micrometer. Reject nails with

variance.

Phase 2: Franz Cell Setup
Apparatus: Vertical diffusion cells (0.64

area).

Receptor Solution: PBS (pH 7.4) + 5% Ethanol (to maintain sink conditions without damaging

the nail structure).

Temperature: 32°C ± 1°C (Skin surface temperature).

Phase 3: Dosing & Sampling
Dose: Apply 10

of the 3-Methyl Analog formulation (Test) vs. Tavaborole 5% (Ref).

Occlusion:Do not occlude if the commercial vehicle is volatile (alcohol-based). Allow solvent

evaporation to mimic clinical use.

Sampling Schedule: Draw 300

at 24h, 48h, 72h, 96h, and 168h (7 days). Replace volume with fresh receptor media.

Analysis: HPLC-MS/MS. Note: Benzoxaboroles require specific column chemistry (e.g., C18

with acidic mobile phase) to prevent peak tailing due to boron interaction with silanols.

Diagram 2: IVPT Workflow for Nail Therapeutics
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Sampling Loop (7 Days)
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Caption: Step-by-step IVPT logic flow ensuring sink conditions and mass balance validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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